![molecular formula C27H42N2O5S B601150 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione CAS No. 1220999-07-4](/img/structure/B601150.png)
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is a known process impurity associated with the synthesis of ixabepilone, a microtubule inhibitor used in the treatment of metastatic or locally advanced breast cancer . Ixabepilone belongs to the epothilone class of anticancer drugs, which are derived from the myxobacterium Sorangium cellulosum .
Métodos De Preparación
The preparation of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione involves the synthesis of ixabepilone itself. Ixabepilone is a semisynthetic analog of epothilone B, and its synthesis involves multiple steps, including the modification of the epothilone B structure to enhance its stability and efficacy . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations . Industrial production methods for ixabepilone and its impurities involve large-scale synthesis and purification processes to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced derivatives .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Similar to other azaepothilones like Ixabepilone and Epothilone B, it has shown promise as an antitumor agent by inhibiting microtubule dynamics.
- Microtubule Stabilization : The compound's structure allows it to stabilize microtubules, which is crucial for cell division and has implications in cancer treatment.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Therapeutic Applications
The diverse biological activities of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl make it a candidate for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new cancer therapies.
- Infectious Diseases : The antimicrobial properties may lead to its use in treating bacterial or fungal infections.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.
- Optimization Techniques : Methods such as solvent optimization and temperature control are crucial for enhancing yield and purity.
- Derivatives : Modifications can be made to the original compound to create derivatives with improved efficacy or reduced toxicity.
Case Studies
Several studies have explored the applications of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl in various contexts:
- In Vitro Studies : Laboratory experiments demonstrate its effectiveness in inhibiting cancer cell lines.
- Animal Models : Preclinical trials have shown promising results in reducing tumor sizes in vivo.
- Mechanistic Studies : Research focusing on the molecular mechanisms reveals insights into how the compound interacts with cellular targets.
Mecanismo De Acción
The mechanism of action of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is closely related to that of ixabepilone. Ixabepilone binds to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division and leads to cell death . The molecular targets and pathways involved in the action of this compound are similar to those of ixabepilone, as both compounds interact with the microtubule network within cells .
Comparación Con Compuestos Similares
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione can be compared to other impurities and analogs of epothilone B, such as Epothilone B and EPO-2 . While these compounds share similar chemical structures and mechanisms of action, this compound is unique in its specific chemical modifications and its role as a process impurity in the synthesis of ixabepilone . The presence of this compound in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .
Actividad Biológica
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione, commonly known as Epothilone B (EPB), is a synthetic compound derived from natural products that exhibits significant biological activity, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Basic Information
Property | Details |
---|---|
Molecular Formula | C27H41NO6S |
Molecular Weight | 507.683 g/mol |
CAS Number | 152044-54-7 |
Synonyms | Epothilone B, Patupilone |
Structural Characteristics
Epothilone B features a complex bicyclic structure that includes multiple chiral centers and functional groups contributing to its biological activity. The compound mimics the action of taxanes like paclitaxel by stabilizing microtubules and inhibiting their depolymerization, which is crucial for cell division.
Epothilone B's primary mechanism involves binding to the β-tubulin subunit of microtubules. This interaction prevents the normal disassembly of microtubules during mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells .
Anticancer Activity
Case Studies:
- Ovarian Cancer: In clinical trials, EPB has shown efficacy against ovarian cancer cells resistant to conventional therapies. It demonstrated a significant reduction in tumor size and improved survival rates in preclinical models .
- Breast Cancer: EPB has been investigated as a treatment for breast cancer, particularly for triple-negative subtypes. Studies indicate that it can overcome resistance mechanisms associated with traditional chemotherapeutics .
- Lung Cancer: Preclinical studies have reported that EPB effectively inhibits tumor growth in lung cancer models by inducing apoptosis and inhibiting angiogenesis .
Pharmacological Profile
Epothilone B is classified as an antineoplastic agent with several pharmacodynamic properties:
- Cytotoxicity: Exhibits potent cytotoxic effects on various cancer cell lines.
- Microtubule Stabilization: Similar to paclitaxel, it stabilizes microtubules, leading to disrupted mitotic spindle formation.
- Induction of Apoptosis: Triggers programmed cell death through activation of caspases and other apoptotic pathways.
Efficacy Against Drug Resistance
One of the significant advantages of EPB is its ability to act against tumors that have developed resistance to traditional chemotherapeutics like paclitaxel. Research indicates that EPB can effectively target cancer cells with altered drug transport mechanisms or mutations in tubulin .
Side Effects and Toxicity
Despite its efficacy, EPB can cause side effects similar to other chemotherapeutic agents, including:
- Neutropenia
- Peripheral neuropathy
- Gastrointestinal disturbances
However, its side effect profile may be more favorable compared to taxanes in certain patient populations .
Propiedades
Número CAS |
1220999-07-4 |
---|---|
Fórmula molecular |
C27H42N2O5S |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |
Clave InChI |
FABUFPQFXZVHFB-UFMFRQELSA-N |
SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
SMILES isomérico |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |
SMILES canónico |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.